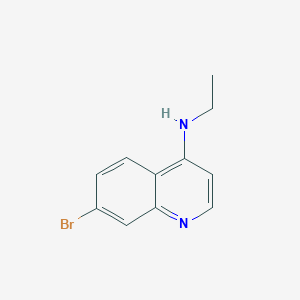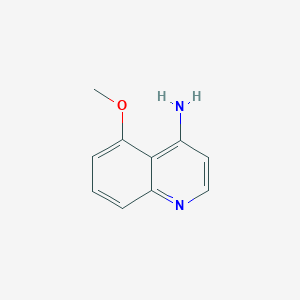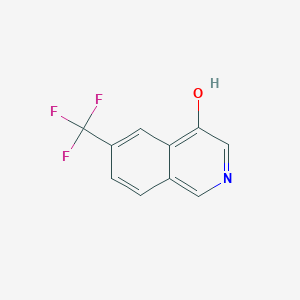![molecular formula C25H23N3O4 B8212295 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide](/img/structure/B8212295.png)
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide is a complex organic compound notable for its unique structural characteristics and diverse scientific applications. The presence of the dibenz[b,f]azocin ring system, combined with pyrrolidine and propanamide moieties, underscores its potential in a variety of chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, beginning with the formation of the dibenz[b,f]azocin ring system through a series of cyclization reactions. Key intermediates are then subjected to functionalization reactions to introduce the oxopropyl, pyrrolidine, and propanamide groups. Precise conditions such as temperature control, solvent choice, and reaction times are critical for achieving high yield and purity.
Industrial Production Methods: : Scaling up the synthesis for industrial production often requires optimizing reaction conditions to ensure reproducibility and cost-effectiveness. Catalysts may be employed to accelerate reaction rates, and purification techniques like crystallization or chromatography are essential for isolating the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reductive conditions can convert certain functional groups, altering the compound's chemical properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify specific positions within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution, or sulfonyl chlorides for electrophilic substitution.
Major Products Formed from These Reactions: : The major products depend on the specific reactions and reagents used. Oxidation typically yields more oxygenated derivatives, while reduction and substitution yield modified versions of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules or materials.
Biology: : Investigated for its potential interactions with biological systems, possibly influencing cellular processes or pathways.
Medicine: : Explored for therapeutic applications, particularly in designing new drugs or treatment strategies.
Industry: : Utilized in the production of specialty chemicals or advanced materials with specific properties.
Mecanismo De Acción
The exact mechanism by which N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide exerts its effects involves binding to molecular targets, potentially altering their function or activity. This interaction can influence various biochemical pathways, contributing to its observed effects in scientific research or potential therapeutic applications.
Comparación Con Compuestos Similares
Compared to other compounds with dibenz[b,f]azocin ring systems, this compound's unique combination of functional groups distinguishes it Similar compounds might include those with comparable ring structures but different substituents
List of Similar Compounds
Dibenz[b,f]azocin derivatives
Pyrrolidine-containing compounds
Propanamide analogs
Conclusion
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide stands out due to its intricate structure and versatile applications. Understanding its preparation, reactions, and mechanism of action can pave the way for innovative uses in various scientific domains.
Propiedades
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8H,11-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMEMWFSDTAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea](/img/structure/B8212212.png)


![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)

![1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8212240.png)
![(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid](/img/structure/B8212246.png)

![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B8212262.png)
![Bis(dibenzo[b,d]furan-3-yl)amine](/img/structure/B8212274.png)



![rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B8212296.png)
